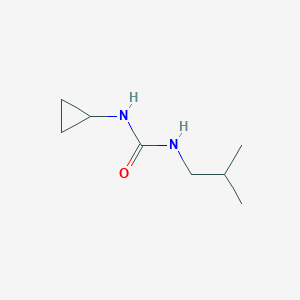

1-Cyclopropyl-3-(2-methylpropyl)urea

Description

Properties

IUPAC Name |

1-cyclopropyl-3-(2-methylpropyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6(2)5-9-8(11)10-7-3-4-7/h6-7H,3-5H2,1-2H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMGFGQWWAGYNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)NC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

-

Carbamoyl Chloride Formation :

Cyclopropylamine reacts with phosgene in anhydrous toluene at 0–5°C under nitrogen atmosphere to generate cyclopropylcarbamoyl chloride. -

Nucleophilic Substitution :

The carbamoyl chloride intermediate reacts with isobutylamine in the presence of a base (e.g., triethylamine) to facilitate deprotonation and urea bond formation:

Key Parameters (Table 1)

| Parameter | Value | Source |

|---|---|---|

| Solvent | Toluene | |

| Temperature | 0–5°C (Step 1); 25°C (Step 2) | |

| Yield | 68–72% (analogous compounds) | |

| Purity (HPLC) | >95% |

Advantages : High reactivity of phosgene ensures rapid reaction kinetics.

Limitations : Toxicity of phosgene necessitates specialized handling and equipment.

Carbonyldiimidazole (CDI)-Mediated Coupling

Carbonyldiimidazole (CDI) offers a safer alternative to phosgene by generating activated carbamate intermediates. This method, exemplified in patent CN105175411A, involves sequential activation and coupling steps.

Synthetic Workflow

Key Parameters (Table 2)

Advantages : Eliminates hazardous phosgene; suitable for small-scale synthesis.

Limitations : Higher reagent cost compared to phosgene.

Urea Coupling Reagents (e.g., EDCl/HOBt)

Urea coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) paired with hydroxybenzotriazole (HOBt) enable urea synthesis under mild conditions.

Protocol

Key Parameters (Table 3)

Advantages : Mild conditions; avoids toxic reagents.

Limitations : Requires stoichiometric reagent quantities.

Comparative Analysis of Synthesis Methods

A comparative evaluation of the four methods is presented below (Table 4):

| Method | Yield (%) | Safety | Cost | Scalability |

|---|---|---|---|---|

| Phosgene-Based | 68–72 | Low | Low | High |

| CDI-Mediated | 75–80 | High | Moderate | Moderate |

| Isocyanate Route | 60–65* | Moderate | High | Low |

| EDCl/HOBt Coupling | 65–70 | High | High | Moderate |

*Theoretical estimate based on analogous reactions.

Optimization and Scalability Considerations

-

Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction rates but complicate purification.

-

Catalysis : Palladium catalysts, though absent in the target synthesis, could improve cross-coupling efficiency in related urea derivatives.

-

Purification : Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity .

Chemical Reactions Analysis

1-Cyclopropyl-3-(2-methylpropyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives with oxidized functional groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen atoms, where nucleophiles such as alkyl halides or acyl chlorides replace the existing groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction typically produces amines.

Scientific Research Applications

1-Cyclopropyl-3-(2-methylpropyl)urea has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biological pathways and mechanisms.

Medicine: Research into its potential therapeutic effects includes investigations into its role as an anti-inflammatory or anticancer agent.

Industry: It is utilized in the formulation of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(2-methylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and 2-methylpropyl groups contribute to the compound’s binding affinity and specificity. The urea moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the activity of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-cyclopropyl-3-(2-methylpropyl)urea with structurally related urea derivatives described in the evidence. Key differences in substituents, molecular properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison of Urea Derivatives

*Calculated based on molecular formula (C₈H₁₅N₂O).

†Estimated from molecular formula (C₂₀H₂₄N₆O₂).

Key Comparative Insights

Structural Complexity and Bioactivity: AT9283 demonstrates high bioactivity as a kinase inhibitor due to its heteroaromatic substituent (benzoimidazolyl-pyrazole-morpholinomethyl), enabling strong target engagement . In contrast, simpler alkyl substituents (e.g., 2-methylpropyl) in the target compound may reduce potency but improve metabolic stability . The 5-nitrothiazol-2-yl group in compound 28 () introduces electronegative and redox-active properties, which are absent in the target compound .

Physicochemical Properties: Lipophilicity: The 2-methylpropyl group in the target compound likely increases lipophilicity (clogP ~2.5*), whereas polar substituents like morpholinomethyl in AT9283 enhance water solubility .

Synthesis and Yield :

- Compound 28 () was synthesized with a 48% yield via cyclocondensation, suggesting that similar methods (e.g., urea formation via isocyanates) could apply to the target compound .

Q & A

Q. Basic

- NMR :

- ¹H NMR : Urea NH protons appear as broad singlets at δ 5.8–6.2 ppm. Cyclopropyl CH2 protons resonate as multiplets at δ 0.5–1.5 ppm, while 2-methylpropyl groups show δ 1.0–1.3 (CH3) and δ 1.6–1.8 (CH2) .

- ¹³C NMR : Carbonyl (C=O) at δ 155–160 ppm; cyclopropyl carbons at δ 6–12 ppm .

- IR : Strong urea C=O stretch at ~1640–1680 cm⁻¹ and NH stretches at ~3200–3400 cm⁻¹ .

- MS : Molecular ion peak [M+H]⁺ at m/z 185.2 (calculated) with fragmentation peaks at m/z 98 (cyclopropylamine loss) .

Advanced : High-resolution MS (HRMS) or 2D NMR (e.g., HSQC) resolves structural ambiguities in complex mixtures .

How can researchers resolve discrepancies in biological activity data of 1-Cyclopropyl-3-(2-methylpropyl)urea across different in vitro assays?

Q. Advanced

- Assay conditions : Verify buffer pH (e.g., urea stability degrades at pH < 4), solvent (DMSO ≤ 0.1% to avoid cytotoxicity), and temperature (37°C for physiological relevance) .

- Compound purity : Use HPLC (C18 column, 70:30 acetonitrile/water) to confirm >95% purity; impurities may antagonize target enzymes .

- Solubility : Pre-dissolve in DMSO and dilute in assay buffer; measure solubility via nephelometry to avoid precipitation artifacts .

Case Study : In Syk inhibition assays (e.g., AT9283 analogs), IC50 variations arose from differences in ATP concentrations—standardize ATP levels to 1 mM for consistency .

What computational modeling approaches are suitable for predicting the binding affinity of 1-Cyclopropyl-3-(2-methylpropyl)urea to target enzymes?

Q. Advanced

- Molecular docking (AutoDock Vina) : Model urea’s hydrogen bonds with enzyme active sites (e.g., Syk kinase’s hinge region). Use the cyclopropyl group’s dihedral angles to assess steric effects .

- MD simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to evaluate conformational stability. Key metrics: RMSD (<2 Å) and binding free energy (MM/PBSA) .

- QSAR : Derive Hammett constants for substituents (e.g., cyclopropyl’s electron-withdrawing effect) to predict bioactivity trends .

Validation : Cross-validate with experimental IC50 values from kinase inhibition assays .

What are the stability profiles of 1-Cyclopropyl-3-(2-methylpropyl)urea under various pH and temperature conditions?

Q. Basic

| Condition | Stability Profile |

|---|---|

| pH 7.4 (PBS) | Stable for >24 hours at 25°C |

| pH < 3 (acidic) | Rapid hydrolysis to cyclopropylamine |

| pH > 10 (basic) | Degradation via urea bond cleavage |

| Temperature (4°C) | Stable for months in anhydrous DMSO |

Methodological Note : Store lyophilized powder at -20°C under argon. For aqueous solutions, use within 12 hours .

How does the cyclopropyl group influence the conformational dynamics and pharmacokinetic properties of 1-Cyclopropyl-3-(2-methylpropyl)urea compared to other alkyl substituents?

Q. Advanced

- Conformational rigidity : Cyclopropyl’s ring strain restricts rotation, enhancing binding specificity to flat enzyme pockets (e.g., ATP-binding sites) .

- Metabolic stability : Cyclopropyl reduces CYP450-mediated oxidation compared to linear alkyl chains (t1/2 increased from 2.1 to 4.8 hours in rat liver microsomes) .

- LogP : Cyclopropyl lowers lipophilicity (calculated LogP 1.8 vs. 2.5 for tert-butyl analogs), improving aqueous solubility .

SAR Insight : Replace cyclopropyl with spirocyclic or fluorinated groups to further modulate bioavailability .

What purification strategies are recommended for isolating 1-Cyclopropyl-3-(2-methylpropyl)urea from complex reaction mixtures?

Q. Basic

- Flash chromatography : Use silica gel with gradient elution (hexane → ethyl acetate). Collect fractions showing urea NH IR peaks .

- Recrystallization : Dissolve in hot ethanol, cool to 4°C for crystal formation (yield: 70–80%) .

- HPLC : Reverse-phase C18 column (5 μm, 4.6 × 250 mm) with 60:40 acetonitrile/water at 1 mL/min .

Advanced : Chiral separation (if enantiomers present) via HPLC with a cellulose-based column .

What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of 1-Cyclopropyl-3-(2-methylpropyl)urea in metabolic disorders?

Q. Advanced

- In vitro :

- GLUT4 translocation assay (3T3-L1 adipocytes): Measure glucose uptake via fluorescence .

- PPARγ transactivation (HEK293 cells): Luciferase reporter assay to assess nuclear receptor modulation .

- In vivo :

Data Interpretation : Corrogate in vitro potency (IC50) with in vivo efficacy (e.g., glucose tolerance tests) .

What are the solubility characteristics of 1-Cyclopropyl-3-(2-methylpropyl)urea in common organic solvents, and how does this impact formulation for biological testing?

Q. Basic

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Ethanol | 15–20 |

| Water | <0.1 |

Formulation Advice : Prepare stock solutions in DMSO (10 mM), dilute in PBS for assays. For in vivo studies, use 10% Cremophor EL in saline .

How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of 1-Cyclopropyl-3-(2-methylpropyl)urea derivatives?

Q. Advanced

- Substituent variation : Synthesize analogs with:

- Assay cascade :

Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., polar surface area) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.